1,1-Dioxo-1lambda6-thiomorpholine-4-carboxamide
Description
1,1-Dioxo-1λ⁶-thiomorpholine-4-carboxamide is a thiomorpholine derivative characterized by a sulfone group (dioxo-sulfur) and a carboxamide functional group. Thiomorpholine scaffolds are sulfur-containing heterocycles that exhibit diverse chemical and pharmacological properties due to their electron-rich sulfur atoms and conformational flexibility. The carboxamide moiety (-CONH₂) enhances hydrogen-bonding capacity, influencing solubility, stability, and biological interactions.
Properties
IUPAC Name |
1,1-dioxo-1,4-thiazinane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c6-5(8)7-1-3-11(9,10)4-2-7/h1-4H2,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLQNPNTGFXFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1-Dioxo-1lambda6-thiomorpholine-4-carboxamide typically involves the reaction of thiomorpholine with a suitable oxidizing agent to introduce the sulfone group. The carboxamide group can be introduced through subsequent reactions with appropriate reagents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1-Dioxo-1lambda6-thiomorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Scientific Research Applications
1,1-Dioxo-1lambda6-thiomorpholine-4-carboxamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1lambda6-thiomorpholine-4-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through its sulfone and carboxamide groups, forming hydrogen bonds or other interactions that modulate the activity of the target molecule. The exact molecular targets and pathways involved can vary depending on the specific context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,1-Dioxo-1λ⁶-thiomorpholine-4-carboxamide with structurally related compounds, focusing on molecular features, physical properties, and applications:
Key Comparative Insights :
The pyridine-carboxylic acid derivative (C₁₀H₁₀N₂O₄S) introduces aromaticity and acidity (pKa ~4–5), enabling salt formation and enhanced bioavailability in drug formulations .
Thermal Stability :
- The carbothioamide analog exhibits a high melting point (227.5–229.0°C), attributed to strong intermolecular hydrogen bonding and sulfur-sulfur interactions. In contrast, spirocyclic derivatives like 5lh melt at lower temperatures (~174°C), likely due to reduced crystal packing efficiency .
Synthetic Routes :
- Thiomorpholine derivatives are often synthesized via cyclization of thioamides or sulfonation of morpholine precursors. The spirocyclic compound 5lh is prepared via Rh₂(Piv)₄-catalyzed [4+1]-annulation, demonstrating the versatility of transition-metal catalysis in constructing complex architectures .
Applications :
- Carboxamide/thiomorpholine hybrids are explored as protease inhibitors or antimicrobial agents due to their ability to mimic peptide bonds.
- Spirocyclic derivatives (e.g., 5lh ) are investigated for their conformational rigidity, which can enhance target selectivity in drug discovery .
Structural and Computational Analysis
The SHELX software suite () is critical for resolving crystal structures of thiomorpholine derivatives. For example, the carbothioamide analog (C₅H₁₀N₂O₂S₂) likely forms a planar thiomorpholine ring with sulfone oxygen atoms in axial positions, as observed in similar sulfonamide structures. Computational modeling (e.g., density functional theory) could further predict the carboxamide’s acidity (pKa ~15–16) and reactivity compared to its thioamide counterpart .
Biological Activity
1,1-Dioxo-1lambda6-thiomorpholine-4-carboxamide, a compound featuring both a dioxo and a carboxamide functional group, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a thiomorpholine ring with a dioxo substituent and a carboxamide group, which contributes to its reactivity and interaction with biological targets. The presence of these functional groups allows the compound to participate in various chemical reactions, including oxidation and nucleophilic substitution.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The sulfone and carboxamide groups can form hydrogen bonds or other interactions that modulate the activity of target molecules. This mechanism is crucial for understanding how the compound influences biochemical pathways.
Biological Applications
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications.
- Pharmaceutical Development : Its unique structural features position it as a valuable building block in the synthesis of more complex molecules used in drug development.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Enzyme Interaction : A study demonstrated that the compound inhibited specific enzymes involved in metabolic processes, suggesting its potential as a therapeutic agent in metabolic disorders.
- Antimicrobial Testing : In vitro testing showed that the compound had significant activity against certain bacterial strains, indicating its potential use as an antimicrobial agent.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Functional Groups | Notable Activity |
|---|---|---|
| This compound | Dioxo, Carboxamide | Enzyme inhibition, Antimicrobial |
| Thiomorpholine | None | Limited reactivity |
| 1,1-Dioxo-1lambda6-thiomorpholine | Dioxo | Moderate enzyme interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
